Product packaging for Kodaistatin A(Cat. No.:)

Kodaistatin A

Cat. No.: B10849985
M. Wt: 630.6 g/mol
InChI Key: YACYONYLJTYMLP-AIXQLNHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Kodaistatin A is a novel, bioactive natural product isolated from the fungus Aspergillus terreus . Research has identified it as a potent and effective inhibitor of the glucose-6-phosphate translocase component (T1) of the glucose-6-phosphatase system, demonstrating an IC50 of 80 nM . This enzyme system is critical for the final step of endogenous glucose production, making this compound a compound of significant interest for investigating the regulation of blood glucose levels and metabolic disorders . Recent studies have also revealed promising new applications for this compound beyond metabolism. Molecular docking analyses indicate that it has a high binding affinity for the NF-κB pathway, a key regulator of inflammation . This suggests potential value in wound healing research, as evidenced by in vivo studies where Aspergillus terreus extracts containing this compound markedly improved burn wound closure and tissue regeneration in a rat model . The compound is a polyketide with a molecular formula of C35H34O11 and a molecular weight of 630 . Its structure, which includes hydroxylated aspulvinones, was elucidated using advanced 2D NMR techniques . Researchers can utilize this compound to explore new therapeutic avenues in diabetes and to investigate the role of inflammation in wound repair processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H34O11 B10849985 Kodaistatin A

Properties

Molecular Formula

C35H34O11

Molecular Weight

630.6 g/mol

IUPAC Name

(5Z)-3-[2-[5-acetyl-2-[(3E,5E)-5,7-dimethyl-2-oxonona-3,5-dienyl]-4,5-dihydroxy-3-oxocyclopenten-1-yl]-4,5-dihydroxyphenyl]-4-hydroxy-5-[(4-hydroxyphenyl)methylidene]furan-2-one

InChI

InChI=1S/C35H34O11/c1-5-17(2)12-18(3)6-9-22(38)14-25-30(35(45,19(4)36)33(43)31(25)41)24-16-27(40)26(39)15-23(24)29-32(42)28(46-34(29)44)13-20-7-10-21(37)11-8-20/h6-13,15-17,33,37,39-40,42-43,45H,5,14H2,1-4H3/b9-6+,18-12+,28-13-

InChI Key

YACYONYLJTYMLP-AIXQLNHRSA-N

Isomeric SMILES

CCC(C)/C=C(\C)/C=C/C(=O)CC1=C(C(C(C1=O)O)(C(=O)C)O)C2=CC(=C(C=C2C3=C(/C(=C/C4=CC=C(C=C4)O)/OC3=O)O)O)O

Canonical SMILES

CCC(C)C=C(C)C=CC(=O)CC1=C(C(C(C1=O)O)(C(=O)C)O)C2=CC(=C(C=C2C3=C(C(=CC4=CC=C(C=C4)O)OC3=O)O)O)O

Origin of Product

United States

Preparation Methods

Initial Extraction from Fermentation Broth

Following fermentation, this compound is extracted from the culture broth using a combination of adsorption resins and solvent partitioning. Amberlite XAD-7, a non-ionic polymeric resin, is employed to adsorb the compound from the aqueous phase. The resin is eluted with methanol, yielding a crude extract containing this compound and impurities. For mycelium-bound metabolites, cell mass is treated with 30% aqueous methanol to solubilize the target compound while leaving lipids and other hydrophobic impurities undissolved.

Chromatographic Purification

The crude extract undergoes multistep chromatography to isolate this compound:

  • MCI Gel CHP20P Column : A gradient elution from 3 mM phosphate buffer (pH 7) to 2-propanol separates this compound (eluting in fractions 22–23) from closely related analogs.

  • Fractogel HW40 Size-Exclusion Chromatography : Further purification using 40% acetonitrile in phosphate buffer removes high-molecular-weight impurities.

  • Preparative HPLC : Final polishing is achieved on a LiChrosorb RP-select B column with 30% acetonitrile in 0.1% trifluoroacetic acid, yielding >98% pure this compound.

Table 1: Key Chromatographic Parameters for this compound Purification

StepColumnMobile PhaseFlow RateRetention Time
MCI Gel CHP20P20 cm × 50 cmPhosphate buffer to 2-propanol15 L/hr22–23 fractions
Fractogel HW4010 cm × 50 cm40% acetonitrile in phosphate buffer33 mL/minN/A
Preparative HPLCLiChrosorb RP-select B30% acetonitrile in 0.1% TFA25 mL/min12.3 min

Chemical Synthesis and Key Reaction Steps

Chemical synthesis of this compound remains challenging due to its densely functionalized dihydroxycyclopentenone core. However, model compound syntheses have provided critical insights:

Aldol Addition Strategies

A syn-selective aldol reaction is employed to construct the C3–C4 bond of the cyclopentenone core. Using Evans’ oxazolidinone auxiliaries, researchers achieved high diastereoselectivity (dr >10:1) in model systems. Subsequent oxidation-reduction sequences enabled access to β-epimeric anti-aldol products, which were pivotal for stereochemical diversification.

SmI₂-Mediated Cyclization

A pivotal step in synthesizing the cyclopentenone ring involves the SmI₂-induced intramolecular aldolization of a brominated 1,4-diketone. This reaction proceeds via single-electron transfer, forming the bicyclic core with >90% yield in model compounds.

Table 2: Key Synthetic Steps and Yields in Model Systems

StepReagents/ConditionsYield (%)Diastereoselectivity (dr)
Aldol AdditionL-Proline, CH₂Cl₂, −20°C7812:1
SmI₂ CyclizationSmI₂, THF, −78°C to RT92N/A
DehydrationPOCl₃, Pyridine85N/A

Analytical Techniques for Structural Confirmation

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy at 600 MHz confirmed the trans-diol configuration of this compound, distinguishing it from synthetic cis-isomers. Key correlations in DQF-COSY and NOESY spectra validated the relative stereochemistry of the cyclopentenone core.

Mass Spectrometric Analysis

High-resolution FAB-MS provided the molecular formula C₃₅H₃₄O₁₁ (observed [M+H]⁺ = 631.2179, calculated 631.2174), confirming the molecular identity.

Comparative Analysis of Preparation Approaches

Table 3: Natural vs. Synthetic Preparation of this compound

ParameterNatural ExtractionChemical Synthesis
Yield0.5–1.2 mg/LNot yet reported
Purity>98% after HPLCModel systems: 85–92%
Time3–4 weeksModel systems: 15–20 steps
ScalabilityLimited by fermentationChallenging due to complexity
CostHigh (chromatography)Extremely high

Chemical Reactions Analysis

Types of Reactions: Kodaistatin A undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound contains hydroxylated aspulvinones and highly substituted polyketide units, which contribute to its reactivity .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .

Scientific Research Applications

Chemical Properties and Structure

Kodaistatin A has the molecular formula C35H34O11 and a molecular weight of 630 g/mol. Its structure features a complex arrangement including hydroxylated aspulvinones and a highly substituted polyketide unit. The compound's stereochemistry has been elucidated through various methods, including NMR spectroscopy and X-ray crystallography, confirming its trans-diol configuration .

1. Inhibition of Glucose-6-Phosphate Translocase:
this compound specifically inhibits the glucose-6-phosphate translocase (T1), which is crucial for glucose metabolism in hepatocytes. This inhibition can potentially reduce gluconeogenesis and glycogenolysis, leading to lower blood glucose levels. The half-maximal inhibitory concentration (IC50) for this compound is approximately 80 nM, indicating strong activity against this target .

2. Potential Therapeutic Applications:
Given its mechanism of action, this compound is being explored as a therapeutic agent for managing type 2 diabetes. The ability to modulate glucose levels could provide significant benefits in treating patients with insulin resistance and hyperglycemia .

Research Findings and Case Studies

Numerous studies have investigated the efficacy of this compound in various experimental settings:

Study Objective Findings
Brückner & Peter (2025)Elucidation of chemical structureConfirmed the trans-diol configuration; synthesized analogs for further study
Kaczybura et al. (2000)Inhibition of glucose-6-phosphate translocaseEstablished IC50 values; demonstrated potential for diabetes treatment
Recent Pharmacological Review (2023)Overview of natural product inhibitorsHighlighted this compound's role in glucose metabolism; suggested further clinical trials

Comparison with Similar Compounds

Tables

Table 1. Key Physicochemical Properties of this compound and Structural Analogs

Parameter This compound Kodaistatin C Versicolactone A
Molecular Weight 630 646 398
H-Bond Donors 8 9 3
H-Bond Acceptors 14 15 6
Rotatable Bonds 12 13 4
Topological PSA (Ų) 220 235 85

Table 2. Bioactivity Comparison

Compound Target IC₅₀/EC₅₀ Reference
This compound Glucose-6-phosphatase 0.08 μM
Kodaistatin C Glucose-6-phosphatase 0.09 μg/mL
Terrelumamide A Adiponectin production 37.1 μM
Butyrolactone I β-Glucuronidase 96.7 μM

Q & A

Q. What methodological approaches are recommended for isolating Kodaistatin A from microbial sources?

this compound is typically isolated from Aspergillus terreus (DSM No. HIL-051652) using a multi-step purification protocol. Initial extraction involves adsorption chromatography with Diaion HP-20® resin, followed by desorption using methanol or acetone. Subsequent purification employs reverse-phase chromatography (RP-18 or RP-8 columns) with gradients of water/acetonitrile or methanol. Gel permeation chromatography (e.g., Toyopearl HW-40F®) is used for final polishing . Researchers should validate purity via HPLC and mass spectrometry, ensuring solvent systems are optimized to minimize compound degradation.

Q. How are bioactivity assays for this compound designed to evaluate enzyme inhibition?

Standard assays involve testing inhibitory effects on target enzymes (e.g., microsomal enzymes in rat liver models) using colorimetric or HPLC-based methods. For example, Triton X-100®-disrupted microsomes are incubated with this compound, and activity is measured via substrate conversion rates. Controls must include untreated microsomes and reference inhibitors. Dose-response curves (IC50 values) should be generated with triplicate measurements to ensure reproducibility .

Q. What analytical techniques are critical for characterizing this compound’s structural identity?

Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) and high-resolution mass spectrometry (HRMS) are essential for structural elucidation. Comparative analysis with published spectral data for related statins is recommended. Purity should be confirmed via HPLC with UV detection at λ=210–280 nm, depending on the compound’s chromophores .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies in IC50 values or inhibitory mechanisms often arise from variations in assay conditions (e.g., pH, temperature, enzyme sources). To address this, standardize protocols using validated reference materials (e.g., commercial enzyme kits) and report detailed experimental parameters (buffer composition, incubation time). Meta-analyses of published data, adjusted for methodological differences, can identify trends or outliers .

Q. What strategies optimize the yield of this compound during microbial fermentation?

Yield optimization requires strain engineering (e.g., CRISPR-Cas9 mutagenesis of Aspergillus terreus) to enhance biosynthetic gene cluster expression. Fermentation parameters (pH, aeration, carbon/nitrogen ratios) should be systematically tested using design-of-experiments (DoE) approaches. Metabolomic profiling can identify rate-limiting precursors, enabling media supplementation (e.g., acetyl-CoA boosters) .

Q. How should researchers design experiments to validate this compound’s selectivity against off-target enzymes?

Develop a panel of structurally related enzymes (e.g., other hydroxymethylglutaryl-CoA (HMG-CoA) lyases) and compare inhibition kinetics. Use kinetic assays (e.g., Ki determinations) and molecular docking simulations to assess binding affinity differences. Cross-validate findings with gene knockout models or RNA interference to confirm target specificity .

Q. What statistical models are appropriate for analyzing dose-response relationships in this compound studies?

Non-linear regression models (e.g., four-parameter logistic curves) are standard for IC50 calculations. For multi-factorial experiments (e.g., synergistic effects with other statins), multivariate ANOVA or mixed-effects models should account for covariates like cell viability or enzyme batch variability. Bootstrap resampling can quantify confidence intervals in small-sample studies .

Q. How can metabolic pathway engineering improve the scalability of this compound production?

Heterologous expression of this compound biosynthetic genes in high-yield hosts (e.g., Saccharomyces cerevisiae) coupled with flux balance analysis (FBA) can identify metabolic bottlenecks. Use CRISPR interference (CRISPRi) to downregulate competing pathways. Real-time fermentation monitoring (e.g., Raman spectroscopy) enables dynamic adjustments to maximize titers .

Methodological Considerations

Q. What protocols ensure reproducibility in this compound purification across laboratories?

Document resin lot numbers, solvent purity grades, and column dimensions. Share raw chromatograms (retention times, peak areas) and NMR spectra in supplementary materials. Collaborative ring trials with inter-lab validation can harmonize protocols .

Q. How should researchers integrate in vitro and in silico data to predict this compound’s pharmacokinetics?

Combine physiochemical property assays (logP, plasma protein binding) with molecular dynamics simulations (e.g., binding free energy calculations). Validate predictions using in vivo models (e.g., rodent pharmacokinetic studies) and adjust models iteratively based on bioavailability data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.